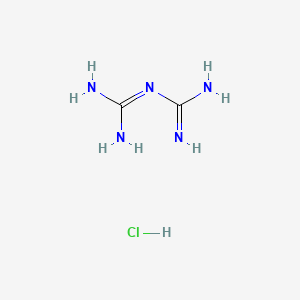
4-溴-2-糠酸
概述
描述
4-Bromo-2-furoic acid is an organic compound belonging to the furan family, characterized by a bromine atom attached to the fourth position of the furan ring and a carboxylic acid group at the second position
科学研究应用
4-Bromo-2-furoic acid has numerous applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antibacterial, antifungal, and anticancer properties.
Organic Synthesis: The compound is used in the synthesis of complex organic molecules and as an intermediate in various chemical reactions.
Material Science: It is employed in the development of novel materials with unique electronic and optical properties.
作用机制
- 4-Bromo-2-furoic acid is a furan derivative, which belongs to the heterocyclic aromatic series. It contains a ring structure composed of one oxygen and four carbon atoms .
- While specific targets for this compound are not explicitly mentioned in the available literature, furan derivatives have been investigated for their therapeutic efficacy in various areas, including antibacterial, antifungal, and antiviral activities . Therefore, it’s likely that 4-Bromo-2-furoic acid interacts with specific cellular components or enzymes.
- However, furan derivatives have demonstrated diverse pharmacological effects, suggesting potential involvement in various cellular pathways .
Target of Action
Biochemical Pathways
Result of Action
生化分析
Biochemical Properties
4-Bromo-2-furoic acid plays a significant role in biochemical reactions, particularly in the synthesis of various organic compounds. It interacts with several enzymes and proteins, facilitating reactions that are crucial for the formation of complex molecules. For instance, it is involved in Suzuki–Miyaura coupling reactions, where it acts as a substrate for the formation of carbon-carbon bonds . This interaction is essential for the synthesis of biaryl intermediates, which are important in the development of pharmaceuticals and other biologically active compounds.
Cellular Effects
The effects of 4-Bromo-2-furoic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that furan derivatives, including 4-Bromo-2-furoic acid, exhibit antibacterial activity by disrupting the cell wall synthesis of bacteria . This disruption leads to the inhibition of bacterial growth and proliferation, making it a potential candidate for developing new antibacterial agents.
Molecular Mechanism
At the molecular level, 4-Bromo-2-furoic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For example, in the Suzuki–Miyaura coupling reaction, 4-Bromo-2-furoic acid undergoes oxidative addition with palladium catalysts, forming new Pd-C bonds . This reaction is crucial for the synthesis of complex organic molecules and highlights the compound’s role in facilitating chemical transformations.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-2-furoic acid change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 4-Bromo-2-furoic acid is relatively stable under standard laboratory conditions, but its degradation products can have varying impacts on cellular processes . Long-term exposure to the compound in in vitro or in vivo studies may lead to changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 4-Bromo-2-furoic acid vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as antibacterial activity, without causing significant toxicity . At high doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions. Understanding the dosage thresholds is crucial for determining the compound’s safety and efficacy in therapeutic applications.
Metabolic Pathways
4-Bromo-2-furoic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. For instance, the compound undergoes bromination, esterification, carbonylation, and hydrolysis to form various intermediates . These metabolic pathways are essential for the compound’s biological activity and its role in biochemical reactions.
Transport and Distribution
The transport and distribution of 4-Bromo-2-furoic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is crucial for determining the compound’s bioavailability and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 4-Bromo-2-furoic acid affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in biochemical reactions and its impact on cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: 4-Bromo-2-furoic acid can be synthesized through several methods. One common approach involves the bromination of 2-furoic acid. The reaction typically employs bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst or under specific conditions to achieve selective bromination at the fourth position of the furan ring .
Industrial Production Methods: Industrial production of 4-Bromo-2-furoic acid often involves large-scale bromination processes, where the reaction conditions are optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of this compound on an industrial scale .
化学反应分析
Types of Reactions: 4-Bromo-2-furoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The furan ring can undergo oxidation or reduction under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids under inert atmosphere.
Major Products: The reactions of 4-Bromo-2-furoic acid can yield a variety of products, including substituted furan derivatives, biaryl compounds, and oxidized or reduced furan rings .
相似化合物的比较
2-Furoic Acid: Lacks the bromine atom, making it less reactive in certain substitution reactions.
5-Bromo-2-furoic Acid: Bromine is attached at the fifth position, leading to different reactivity and applications.
4-Chloro-2-furoic Acid: Chlorine instead of bromine, resulting in different chemical properties and reactivity.
Uniqueness: 4-Bromo-2-furoic acid is unique due to the specific positioning of the bromine atom, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in the synthesis of complex molecules and in medicinal chemistry .
属性
IUPAC Name |
4-bromofuran-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrO3/c6-3-1-4(5(7)8)9-2-3/h1-2H,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QALYBHRYGIXHOF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C1Br)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20481918 | |
| Record name | 4-Bromo-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3439-02-9 | |
| Record name | 4-Bromo-2-furoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20481918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromofuran-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details













Synthesis routes and methods III
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
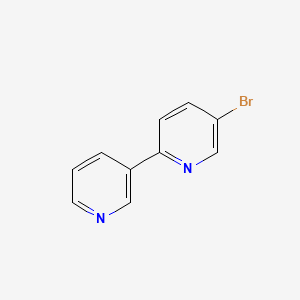
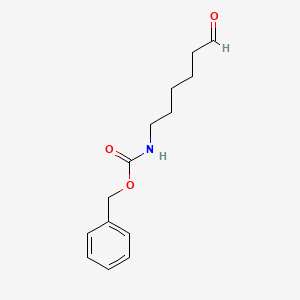
![3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine](/img/structure/B1280970.png)
![6-Bromo-7-hydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one](/img/structure/B1280972.png)
![1-(4-bromophenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1280974.png)
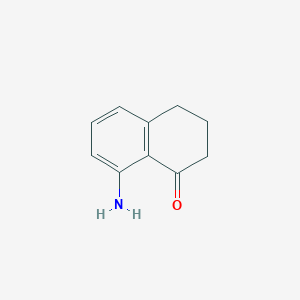
![7,8-Dimethoxy-1,3,4,5-tetrahydrobenzo[D]azepin-2-one](/img/structure/B1280984.png)
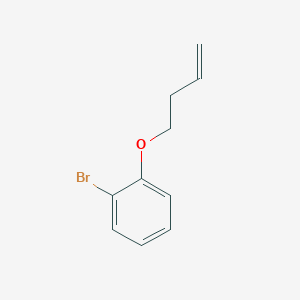
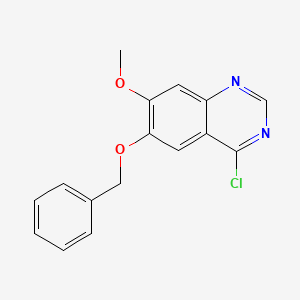
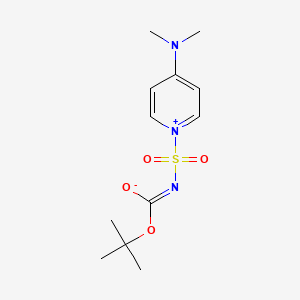
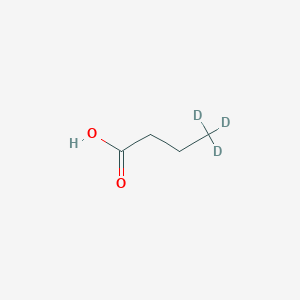
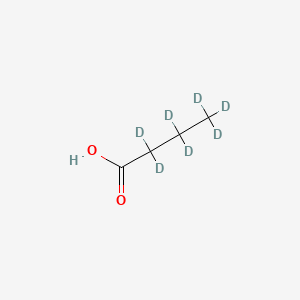
![[1,1'-Biphenyl]-3-amine hydrochloride](/img/structure/B1281000.png)
